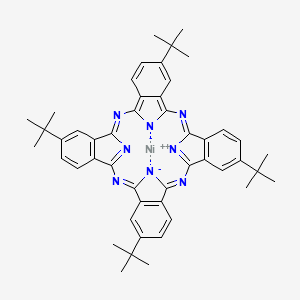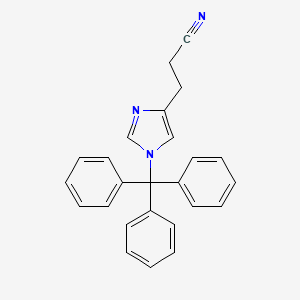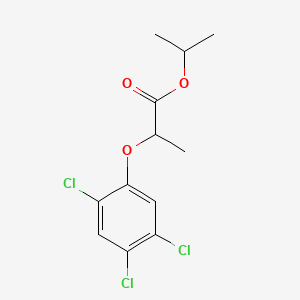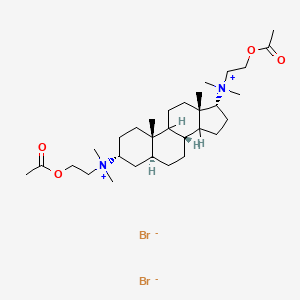
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a steroid backbone and quaternary ammonium groups. It is often used in scientific research due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate typically involves multiple steps. The starting material is usually a steroid derivative, which undergoes a series of chemical reactions to introduce the quaternary ammonium groups and the acetate groups. Common reagents used in these reactions include dimethyl sulfate, bromine, and acetic anhydride. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium groups can interact with negatively charged sites on proteins, altering their function. Additionally, the steroid backbone may modulate cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dichloride: Similar structure but with chloride ions instead of bromide.
Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, diiodide: Similar structure but with iodide ions instead of bromide.
Uniqueness
The uniqueness of Ammonium, (5-alpha-androstan-3-beta,17-beta-ylene)bis(dimethyl(2-hydroxyethyl)-, dibromide, diacetate lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
50588-19-7 |
|---|---|
分子式 |
C31H56Br2N2O4 |
分子量 |
680.6 g/mol |
IUPAC名 |
2-acetyloxyethyl-[(3R,5S,8R,10S,13S,17R)-3-[2-acetyloxyethyl(dimethyl)azaniumyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C31H56N2O4.2BrH/c1-22(34)36-19-17-32(5,6)25-13-15-30(3)24(21-25)9-10-26-27-11-12-29(31(27,4)16-14-28(26)30)33(7,8)18-20-37-23(2)35;;/h24-29H,9-21H2,1-8H3;2*1H/q+2;;/p-2/t24-,25+,26-,27?,28?,29+,30-,31-;;/m0../s1 |
InChIキー |
OMPGSJGRWUKRAF-MKPSAHPLSA-L |
異性体SMILES |
CC(=O)OCC[N+](C)(C)[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3C2CC[C@]4(C3CC[C@H]4[N+](C)(C)CCOC(=O)C)C)C.[Br-].[Br-] |
正規SMILES |
CC(=O)OCC[N+](C)(C)C1CCC2(C(C1)CCC3C2CCC4(C3CCC4[N+](C)(C)CCOC(=O)C)C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


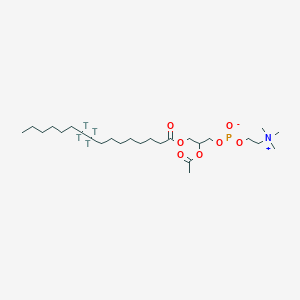
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
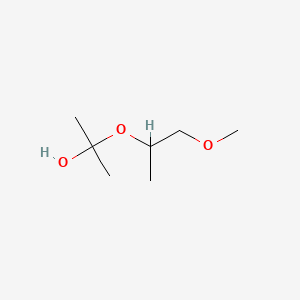
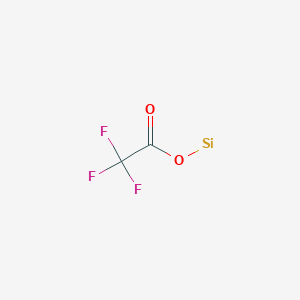
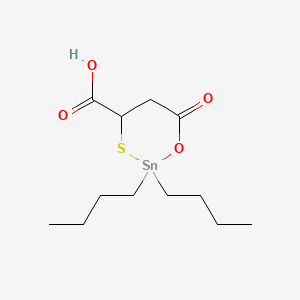
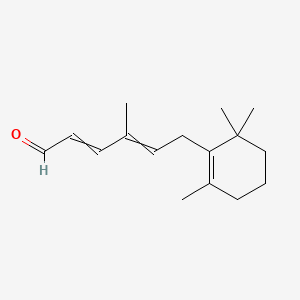
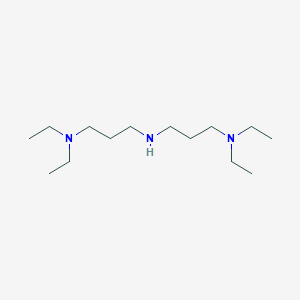
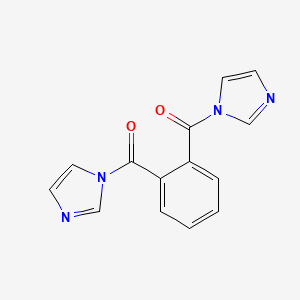
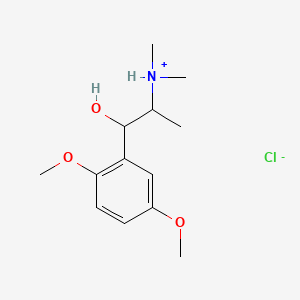
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
